![molecular formula C20H19F3N4O5S B4061848 4-methoxy-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4061848.png)
4-methoxy-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide
Overview
Description
4-methoxy-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H19F3N4O5S and its molecular weight is 484.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide is 484.10282538 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methoxy-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The compound has been involved in studies focused on gastroprokinetic activity , where related compounds with morpholine groups demonstrated potential bioactivity. These studies emphasize the importance of the morpholine ring and its placement for activity, highlighting the compound's role in exploring bioactive molecular design (Kalo et al., 1995).
Research on crystal structure and molecular interactions of related compounds, such as p-anisoylthiourea salts with morpholine groups, provides insights into the compound's structural characteristics and potential interactions. Such studies contribute to understanding the molecular basis of its bioactivity and applications in designing more effective molecules (Yusof & Yamin, 2005).
Bioactivity and Potential Applications
The compound's structure has been utilized in the synthesis of gefitinib , a notable anticancer drug, demonstrating its relevance in pharmaceutical synthesis and the development of therapeutic agents (Jin et al., 2005).
Studies on antimicrobial activities of triazole derivatives incorporating morpholine and methoxy groups indicate the compound's potential in developing new antimicrobial agents. Such research underscores the compound's utility in addressing microbial resistance and developing novel antimicrobials (Bektaş et al., 2010).
Molecular Synthesis and Optimization
Research into nitroarene reduction to aminoarenes using formic acid, where compounds with methoxy substituents like the one might be reduced, showcases its applicability in chemical synthesis processes. Such studies contribute to the development of more efficient synthesis methods for bioactive compounds (Watanabe et al., 1984).
The synthesis of larvicidal activity compounds, incorporating morpholinophenyl derivatives, illustrates the compound's potential in developing agents for controlling mosquito populations, a critical aspect of public health in preventing vector-borne diseases (Gorle et al., 2016).
properties
IUPAC Name |
4-methoxy-N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O5S/c1-31-17-5-2-12(10-16(17)27(29)30)18(28)25-19(33)24-14-11-13(20(21,22)23)3-4-15(14)26-6-8-32-9-7-26/h2-5,10-11H,6-9H2,1H3,(H2,24,25,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJYAYBECRQYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.